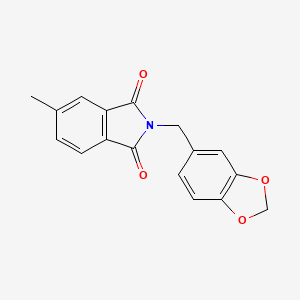![molecular formula C23H30N4O2 B5773868 1-(4-methoxyphenyl)-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]piperazine](/img/structure/B5773868.png)
1-(4-methoxyphenyl)-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]piperazine, also known as MPPE, is a chemical compound that has been widely studied for its potential use in scientific research. MPPE is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mecanismo De Acción
The mechanism of action of 1-(4-methoxyphenyl)-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain, including the serotonergic and dopaminergic systems. This compound has also been shown to have an effect on the renin-angiotensin system, which plays a role in blood pressure regulation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including anxiolytic and antidepressant effects, vasodilatory effects, and anticancer effects. This compound has also been shown to have an effect on the immune system, with potential use in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-methoxyphenyl)-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]piperazine in lab experiments is its wide range of potential applications, from studies on the central nervous system to cancer research. This compound is also relatively easy to synthesize and has been shown to have low toxicity. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(4-methoxyphenyl)-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]piperazine, including further studies on its mechanism of action and potential use in the treatment of various diseases. This compound may also have potential use in the development of new drugs, as well as in the study of drug interactions and toxicity. Additionally, further studies on the pharmacokinetics and pharmacodynamics of this compound may help to optimize its use in scientific research.
Métodos De Síntesis
1-(4-methoxyphenyl)-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]piperazine can be synthesized using a variety of methods, including the reaction of 4-methoxyphenylpiperazine with 2-oxo-2-(4-phenyl-1-piperazinyl)acetic acid. Other methods involve the reaction of 4-methoxyphenylpiperazine with 2-oxo-2-(4-phenyl-1-piperazinyl)ethanol or 2-oxo-2-(4-phenyl-1-piperazinyl)acetyl chloride.
Aplicaciones Científicas De Investigación
1-(4-methoxyphenyl)-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]piperazine has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. In the central nervous system, this compound has been shown to have anxiolytic and antidepressant effects, as well as potential use in the treatment of Parkinson's disease. In the cardiovascular system, this compound has been shown to have vasodilatory effects and potential use in the treatment of hypertension. In cancer research, this compound has been shown to have anticancer effects, particularly in the treatment of breast cancer.
Propiedades
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-29-22-9-7-21(8-10-22)25-13-11-24(12-14-25)19-23(28)27-17-15-26(16-18-27)20-5-3-2-4-6-20/h2-10H,11-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWJXJSLUPGFET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![diethyl 3-methyl-5-{[(2-methylphenoxy)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B5773805.png)
![2-(2-iodobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5773808.png)
![1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2-methyl-1-propanone](/img/structure/B5773811.png)


![4-amino-1-(benzylthio)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B5773852.png)

![N-(4-chlorophenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5773861.png)
![1-[1-benzyl-6-methyl-4-(1-piperidinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5773876.png)
![ethyl 3-[(2-nitrobenzoyl)amino]benzoate](/img/structure/B5773896.png)

![4-chloro-N-[3-(1-pyrrolidinyl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5773907.png)
